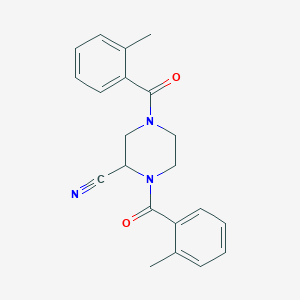

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis

Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to analyze the molecular structure of the compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the compound’s chemical properties .Physical And Chemical Properties Analysis

This would include properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential use in the treatment of diabetes by regulating glucose metabolism. Furthermore, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Wirkmechanismus

Target of Action

The primary targets of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it inhibits the activity of carbonic anhydrase 2 .

Biochemical Pathways

The compound affects several biochemical pathways associated with its targets. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in cancer-associated pathways . The compound’s interaction with these targets can influence these pathways, leading to downstream effects that can impact cell growth, proliferation, and survival .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For instance, the inhibition of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 can lead to changes in cell growth, proliferation, and survival . Additionally, the compound’s bleaching action can lead to the death of plants by preventing photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound may be moderately persistent in soil systems and very persistent in aquatic systems, depending on local conditions .

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has limitations such as its potential toxicity, which requires careful handling and monitoring during experiments. Furthermore, this compound's mechanism of action is complex and requires further investigation to fully understand its therapeutic potential.

Zukünftige Richtungen

For research include exploring N-(2,4-difluorophenyl)-3,3-dimethylbutanamide's use in combination with other drugs, investigating its potential for use in drug delivery systems, and further elucidating its mechanism of action.

Synthesemethoden

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide can be synthesized through the reaction of 2,4-difluoroaniline and 3,3-dimethylbutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. The purity of the product is confirmed through various techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c1-12(2,3)7-11(16)15-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTGJOHRDNNBDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)

![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)

![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)